molecular formula C8H14Br2O2 B6593780 tert-Butyl 2,4-dibromobutyrate CAS No. 77629-96-0

tert-Butyl 2,4-dibromobutyrate

Cat. No.: B6593780
CAS No.: 77629-96-0
M. Wt: 302.00 g/mol
InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Tert-Butyl 2,4-dibromobutyrate is classified as a combustible liquid . It has a flash point of 224.6 °F (107 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is primarily used as a building block in chemical reactions . Its primary targets are primary amines .

Mode of Action

The compound interacts with primary amines to yield azetidine-2-carboxylates . This reaction is facilitated by the presence of the bromine atoms in the compound, which are good leaving groups, making the compound highly reactive.

Biochemical Pathways

It is known that the compound is used to produce azetidine-2-carboxylates , which are involved in various biochemical processes.

Result of Action

The primary result of the action of this compound is the production of azetidine-2-carboxylates . These compounds have various applications in biochemistry and pharmaceuticals.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has a density of 1.562 g/mL at 20 °C , suggesting that its physical properties can change with temperature. Furthermore, it has a flash point of 107 °C , indicating that it can be volatile at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,4-dibromobutyrate can be synthesized through the bromination of tert-butyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the 2 and 4 positions of the butyrate chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure vessels and precise temperature control to ensure the efficient bromination of tert-butyl butyrate . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Properties

IUPAC Name

tert-butyl 2,4-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWARMJVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,4-dibromobutyrate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,4-dibromobutyrate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,4-dibromobutyrate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2,4-dibromobutyrate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2,4-dibromobutyrate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2,4-dibromobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.